molecular formula C12H16BNO2 B1586348 9-Julolidine boronic acid CAS No. 391248-18-3

9-Julolidine boronic acid

Cat. No.: B1586348
CAS No.: 391248-18-3
M. Wt: 217.07 g/mol
InChI Key: SYBWUXYYINOPAC-UHFFFAOYSA-N
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Description

9-Julolidine boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The julolidine moiety in this compound is a bicyclic structure that imparts unique electronic properties, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

The primary targets of 9-Julolidine boronic acid are biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . The compound’s ability to recognize and bind to these specific targets mimics certain biological processes, such as protein-substrate interactions .

Mode of Action

This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This unique property allows this compound to serve as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . The compound’s mode of action primarily involves sensing local environmental properties such as polarity and pH .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sensing of mono- and polysaccharides . The compound’s ability to bind to diol and polyol motifs present in saccharides and catechols allows it to differentiate these molecules, which are ubiquitous in biological systems and challenging to differentiate due to their similarity in size and structure .

Pharmacokinetics

They are considered “green” compounds due to their low toxicity and degradation into environmentally friendly boric acid .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the local microenvironment. The compound serves as a fluorescent turn-on probe, effectively sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . This allows for the monitoring of changes in solvent dielectric constant, viscosity, self-assembled polymers, and submicrometer-sized membrane-bound compartments in live cellular systems .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The compound’s success in Suzuki–Miyaura (SM) cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .

Biochemical Analysis

Biochemical Properties

The reactivity and properties of boronic acids, including 9-Julolidine boronic acid, are highly dependent upon the nature of their single variable substituent . Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . This suggests that this compound could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

For example, boronic acid liposomes have been used for cellular delivery and content release driven by carbohydrate binding . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids This suggests that this compound could potentially exhibit stability over time in laboratory settings

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar metabolic pathways.

Subcellular Localization

Julolidine-based molecular rotors have been used to investigate the viscosity of subcellular compartments . This suggests that this compound could potentially localize to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Julolidine boronic acid typically involves the reaction of julolidine with a boron-containing reagent. One common method is the reaction of julolidine with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Julolidine boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Various carbon-carbon bonded products, depending on the halide used.

Scientific Research Applications

Chemistry: 9-Julolidine boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are used as probes for detecting and quantifying biomolecules. The boronic acid group can form reversible covalent bonds with diols, making it useful for sensing glucose and other carbohydrates.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: 9-Julolidine boronic acid is unique due to the presence of the julolidine moiety, which imparts distinct electronic properties. Compared to simpler boronic acids like phenylboronic acid or methylboronic acid, this compound offers enhanced reactivity and selectivity in certain chemical reactions. Its unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of advanced materials and optoelectronic devices.

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBWUXYYINOPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374819
Record name 9-julolidine boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-18-3
Record name B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391248-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-julolidine boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Julolidine boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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